Ambroxol hydrochloride

Beschreibung

Systematic IUPAC Name and Molecular Formula

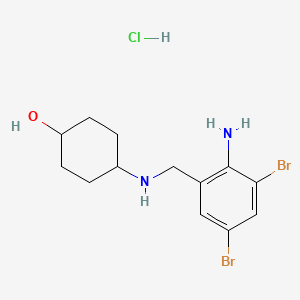

Ambroxol hydrochloride is a synthetic derivative of the alkaloid vasicine, with a well-defined chemical structure. Its systematic IUPAC name is (1r,4r)-4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol hydrochloride , reflecting its stereochemistry and functional groups. The compound’s molecular formula is C₁₃H₁₉Br₂ClN₂O , which includes two bromine atoms, a chlorine atom, and a hydroxyl group critical to its mucolytic activity.

Table 1: Key structural and molecular properties

| Property | Value |

|---|---|

| IUPAC Name | (1r,4r)-4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol hydrochloride |

| Molecular Formula | C₁₃H₁₉Br₂ClN₂O |

| Molecular Weight (g/mol) | 414.57 |

| Stereochemistry | Absolute (trans-1,4-cyclohexanol configuration) |

The trans configuration of the cyclohexanol ring is essential for its pharmacological activity, as it influences interactions with biological targets.

CAS Registry Number and Regulatory Identifiers

This compound is globally recognized by its CAS Registry Number 23828-92-4 , which uniquely identifies the compound in chemical databases. Regulatory bodies and pharmacopeias classify it under additional identifiers:

Table 2: Regulatory and classification identifiers

| Identifier Type | Value | Source/Authority |

|---|---|---|

| EC Number | 245-899-2 | European Chemicals Agency |

| UNII | CC995ZMV90 | FDA Substance Registration System |

| PubChem CID | 108013 | NCBI PubChem Database |

| DrugBank Accession | DB06742 | DrugBank |

These identifiers ensure unambiguous referencing in scientific literature, regulatory filings, and pharmaceutical manufacturing.

Synonyms and International Nonproprietary Names

This compound is marketed under numerous synonyms and brand names worldwide. The International Nonproprietary Name (INN) approved by the World Health Organization is This compound .

Table 3: Common synonyms and brand names

The compound is also referenced in chemical literature as trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride , emphasizing its stereospecific structure. Its inclusion in major pharmacopeias, such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), underscores its standardized identity in pharmaceutical applications.

Eigenschaften

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Condensation Reaction

The aldehyde and amine undergo condensation in methanol or ethanol at 60–65°C for 3–8 hours, forming a Schiff base. Thin-layer chromatography (TLC) monitors reaction completion. Solvents such as isopropanol or acetonitrile are alternatives, but methanol achieves optimal homogenization.

Sodium Borohydride Reduction

The Schiff base is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at 30–40°C. NaBH₄ is preferred due to milder conditions and reduced risk of over-reduction. For example, 2.1 g of NaBH₄ (55.5 mmol) in methanol achieves full conversion within 6 hours.

Acidification and Crystallization

The crude product is acidified with HCl to pH 1–2 at 0–5°C, yielding this compound. Recrystallization in 15–50% methanol/water improves purity to >99%. A representative trial produced 8.45 g of refined product (84.5% yield) from 10 g of crude material.

Table 1: One-Pot Synthesis Optimization Trials

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent | Methanol | Methanol | Isopropanol |

| Reduction Agent | NaBH₄ | NaBH₄ | LiAlH₄ |

| Reaction Time (h) | 6 | 6 | 6 |

| Crude Yield (%) | 81.4 | 87.5 | 82.8 |

| Refined Purity (%) | 99.30 | 99.48 | 99.27 |

Bromination-Mediated Routes

Alternative methods prioritize bromination steps to construct the dibromo aromatic core. CN104788326A outlines a pathway starting from o-nitrobenzaldehyde:

Nitro Group Bromination

o-Nitrobenzaldehyde reacts with bromine (Br₂) in acetic acid at 40°C, yielding 2-nitro-3,5-dibromo benzaldehyde. This intermediate is reduced to the corresponding amine using hydrogen gas (H₂) over a palladium catalyst.

Cyclohexanol Coupling

The amine intermediate couples with trans-4-amino cyclohexanol in tetrahydrofuran (THF), followed by HCl treatment to form the hydrochloride salt. While this route avoids Schiff base formation, bromination byproducts (e.g., mono-brominated species) necessitate rigorous purification.

Catalytic Reductive Amination

ChemicalBook documents a high-yield method using lithium perchlorate (LiClO₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) . Key steps include:

Solvent and Catalyst Optimization

In 1,2-dichloroethane, LiClO₄ (0.8 mmol) and NaBH(OAc)₃ (22 mmol) facilitate reductive amination at room temperature. This system achieves 96.26% yield with 99.76% purity, outperforming traditional NaBH₄ protocols.

Acidic Workup

Post-reduction, concentrated HCl in acetone precipitates the product. The low solubility of this compound in acetone minimizes losses during filtration.

Solvent Systems and Environmental Impact

Recent patents emphasize green chemistry principles:

Methanol-Water Mixtures

CN103012167A demonstrates that 15–30% aqueous methanol balances solubility and environmental safety. Methanol recovery rates exceed 90% in industrial settings, reducing waste.

Dichloromethane Alternatives

Example 5 in CN103012167A substitutes dichloromethane with methanol-acetone (1:3), achieving 80.6% yield while lowering toxicity risks.

Industrial-Scale Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions: Ambroxol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not commonly utilized in its therapeutic applications.

Reduction: The reduction of intermediates is a crucial step in its synthesis.

Substitution: The bromination step in its synthesis is an example of a substitution reaction.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Sodium tris(acetoxy)borohydride is used for the reduction of intermediates.

Substitution: Bromine is used for the bromination of o-nitrobenzaldehyde.

Major Products: The primary product of these reactions is this compound itself, which is obtained through a series of well-defined synthetic steps .

Wissenschaftliche Forschungsanwendungen

Respiratory Diseases

Ambroxol hydrochloride has demonstrated significant efficacy in treating various respiratory conditions characterized by excessive mucus production:

- Acute and Chronic Bronchitis : Ambroxol helps alleviate symptoms by reducing sputum viscosity, facilitating expectoration, and improving lung function .

- Pneumonia : A meta-analysis involving 1,317 elderly patients showed that ambroxol combined with fiberoptic bronchoscopy significantly improved blood oxygen levels and reduced mortality rates compared to standard treatments .

Synergistic Effects with Antifungal Agents

Recent studies have indicated that ambroxol exhibits synergistic effects when combined with antifungal agents such as fluconazole. In vitro studies have shown that ambroxol enhances the antifungal activity against Candida species, suggesting potential applications in treating fungal infections in patients with compromised respiratory function .

Inhaled Ambroxol in Hospitalized Patients

A multicenter randomized trial assessed the safety and efficacy of inhaled ambroxol in hospitalized patients with mucopurulent sputum. The results indicated that inhaled ambroxol significantly improved sputum clearance without notable adverse effects, suggesting its utility in acute care settings .

High-Dose Ambroxol for Paraquat Poisoning

High-dose intravenous ambroxol has been studied for its protective effects against paraquat poisoning. A clinical trial demonstrated a 31% reduction in mortality rates among treated patients compared to those receiving standard care, highlighting ambroxol's role in emergency medicine .

Safety Profile and Side Effects

Ambroxol is generally well-tolerated; however, some patients may experience mild side effects such as nausea or taste alterations. Serious adverse effects are rare but can include allergic reactions or skin rashes . Clinical recommendations suggest monitoring for these side effects during treatment.

Wirkmechanismus

Ambroxol hydrochloride acts as a mucolytic agent by enhancing the production of pulmonary surfactants and stimulating ciliary activity. This results in improved mucociliary clearance and fluid secretion, facilitating easier expectoration and easing cough . It also inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, which is associated with inflammatory disturbances in the airways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Bromhexine Hydrochloride

Structural and Physicochemical Properties

Both AMB·HCl and BMH·HCl share a benzylamine backbone but differ in substituents (AMB·HCl: 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline; BMH·HCl: 2,4-dibromo-6-{[cyclohexyl(ethyl)amino]methyl}aniline). These differences influence solubility and bioavailability:

- Solubility : AMB·HCl has higher solubility in water (0.52 mol/kg) compared to BMH·HCl (0.38 mol/kg) at 298.2 K, favoring faster absorption .

- Ionization Constants : At 310.2 K (body temperature), AMB·HCl has a pKa of 8.98, while BMH·HCl has a pKa of 9.21, impacting their distribution in physiological environments .

- Thermophysical Properties : Differential scanning calorimetry (DSC) shows AMB·HCl has a melting point of 235°C and enthalpy of fusion (ΔH) of 32.5 kJ/mol, whereas BMH·HCl melts at 242°C with ΔH = 34.2 kJ/mol .

Table 1: Physicochemical Comparison of AMB·HCl and BMH·HCl

| Property | Ambroxol HCl | Bromhexine HCl |

|---|---|---|

| Water Solubility (298 K) | 0.52 mol/kg | 0.38 mol/kg |

| pKa (310.2 K) | 8.98 | 9.21 |

| Melting Point (°C) | 235 | 242 |

| ΔH Fusion (kJ/mol) | 32.5 | 34.2 |

Mechanisms of Action

- AMB·HCl: Directly reduces mucus viscosity via mucolytic action and enhances surfactant secretion, improving mucus adhesion to airways . It also inhibits nitric oxide (NO)-mediated activation of soluble guanylate cyclase, contributing to anti-inflammatory effects .

- BMH·HCl: A prodrug requiring hepatic metabolism to release ambroxol.

Clinical Efficacy

- Synergy with Glucocorticoids: AMB·HCl combined with dexamethasone improves outcomes in secretory otitis media (OR = 3.23, 95% CI: 2.16–4.82) compared to monotherapy .

Comparison with Other Mucolytic Agents

N-Acetylcysteine (NAC)

While NAC acts via free radical scavenging and mucolysis through thiol-disulfide exchange, AMB·HCl offers additional surfactant stimulation and neuroprotective effects . NAC is less effective in severe pneumonia requiring mechanical sputum clearance, where AMB·HCl is often combined with bronchoscopy .

Carbocisteine

Carbocisteine modulates mucus composition but lacks anti-inflammatory or surfactant-enhancing properties. AMB·HCl’s broader mechanism makes it preferable in inflammatory conditions like COPD .

Unique Properties of Ambroxol Hydrochloride

Neuroprotective Effects

In SOD1G86R ALS mice, AMB·HCl delays disease onset by 22% and extends survival by 15% by protecting neuromuscular junctions and motor neurons . This positions AMB·HCl as a repurposing candidate for neurodegenerative diseases.

Formulation Diversity

AMB·HCl is available as oral sprays, solutions, and sustained-release matrix tablets. Guar gum-based matrix tablets (e.g., F-IX formulation) provide 12-hour controlled release, achieving 94% drug release in vitro .

Stability and Compatibility

AMB·HCl is stable under ambient conditions but degrades in alkaline environments or with excipients like magnesium stearate . Compatibility studies show interactions with lactose monohydrate and terbutaline, necessitating careful formulation . In contrast, BMH·HCl’s stability profile is less documented, suggesting AMB·HCl’s formulation challenges are better characterized.

Table 2: Key Clinical Trials Involving this compound

Biologische Aktivität

Ambroxol hydrochloride, a well-known mucolytic agent, is primarily used in the treatment of respiratory disorders characterized by excessive mucus production. Its biological activity extends beyond mucolysis, encompassing antioxidant, anti-inflammatory, and antiviral properties. This article delves into the various biological activities of this compound, supported by case studies and research findings.

- Chemical Name : trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexanol hydrochloride

- CAS Number : 23828-92-4

- Purity : ≥99%

This compound exhibits several mechanisms through which it exerts its therapeutic effects:

- Mucolytic Activity : It enhances mucus clearance by decreasing the viscosity of respiratory secretions and stimulating mucociliary clearance.

- Antioxidant Properties : Ambroxol has been shown to scavenge free radicals and inhibit oxidative stress in various cell models, thereby protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : It inhibits the release of pro-inflammatory mediators such as histamine and leukotrienes from immune cells .

- Antiviral Activity : Research indicates that ambroxol can inhibit viral replication, particularly in influenza virus infections, improving survival rates in animal models .

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Mucolytic | Reduces mucus viscosity and promotes clearance |

| Antioxidant | Scavenges free radicals and protects against oxidative stress |

| Anti-inflammatory | Inhibits release of inflammatory mediators |

| Antiviral | Reduces viral replication in respiratory infections |

Clinical Applications

This compound is utilized in various clinical settings:

- Respiratory Disorders : It is commonly prescribed for conditions like chronic obstructive pulmonary disease (COPD), asthma, and bronchitis due to its mucokinetic properties.

- Neurological Disorders : Recent studies suggest ambroxol may enhance glucocerebrosidase (GCase) activity in patients with Parkinson's disease, potentially reducing α-synuclein levels .

- Pediatric Use : A study involving children with pneumonia demonstrated that ambroxol combined with fiberoptic bronchoscopy significantly improved oxygenation parameters compared to bronchoscopy alone .

Case Studies

- Leukocytoclastic Vasculitis : A case report highlighted a 36-year-old male who developed leukocytoclastic vasculitis after starting ambroxol for cough relief. This underscores the need for monitoring adverse effects in patients receiving ambroxol therapy .

- COPD Management : In a meta-analysis involving 1317 elderly patients, ambroxol combined with bronchoscopy showed significant improvements in blood oxygen saturation and reduced mortality rates compared to standard treatments .

- Cough Treatment Efficacy : A randomized controlled trial compared this compound spray with oral solutions, finding significant improvements in cough severity and quality of life scores in the spray group .

Research Findings

Recent studies have further elucidated the biological activities of ambroxol:

- A study demonstrated that ambroxol effectively reduces superoxide anion production in alveolar macrophages, highlighting its potential as an anti-inflammatory agent .

- Another investigation confirmed that ambroxol stabilizes mutant GCase variants, enhancing their enzymatic activity in lysosomal environments .

Q & A

Q. What validated analytical methods are recommended for quantifying ambroxol hydrochloride in pharmaceutical formulations, and how do they ensure accuracy?

this compound is commonly quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) and UV-spectrophotometry . RP-HPLC methods are optimized with C18 columns and mobile phases like phosphate buffer-acetonitrile (e.g., 60:40 v/v), achieving retention times of ~4.2 minutes for ambroxol with a linearity range of 2–50 µg/mL . UV methods use wavelengths such as 244 nm or 306 nm, validated for specificity and precision (RSD <2%) . For multi-component formulations (e.g., combinations with cetirizine or fexofenadine), sequential equation methods or stability-indicating assays are employed to resolve spectral overlaps and degradation products .

Q. How can researchers design experiments to optimize this compound tablet formulations for sustained release?

Sustained-release tablets are developed using hydrophilic polymers like HPMC K4M (10–30% w/w) via wet granulation. Critical parameters include drug:polymer ratio (1:0.33–1:1), swelling index, and dissolution media (pH 6.8 phosphate buffer). A face-centered central composite design (DoE) efficiently evaluates factors like polymer concentration and compression force, enabling optimization with minimal experimental runs . Pharmacokinetic data (e.g., Robinson-Eriksen equation) guide dose calculations for twice-daily regimens .

Advanced Research Questions

Q. How can conflicting clinical data on this compound’s efficacy in severe pneumonia be resolved?

Meta-analyses of RCTs (e.g., 120 mg/day ambroxol + bronchoscopy vs. 90 mg/day + vibration) show improved oxygenation indices (p<0.05) but lack survival curve analysis due to small sample sizes . To resolve contradictions, researchers should prioritize multicenter RCTs with larger cohorts, standardized dosing protocols, and endpoints like 28-day mortality or mechanical ventilation duration. Sensitivity analyses and publication bias assessments (e.g., funnel plots) are critical for validating pooled results .

Q. What methodological strategies are employed to study this compound’s impact on chemotherapeutic drug concentrations in lung tissue?

Preclinical studies use intravenous ambroxol (90 mg) administered 48 hours before chemotherapy (e.g., paclitaxel/carboplatin) to enhance pulmonary drug absorption. Concentrations in sputum are measured via HPLC, with mechanistic studies evaluating surfactant production and anti-inflammatory effects . Researchers must account for ambroxol’s pharmacokinetics (t1/2 = 7–12 hours, 90% renal clearance) and dose-response relationships to optimize timing and avoid drug interactions .

Q. How can forced degradation studies be structured to assess this compound’s stability under stress conditions?

Forced degradation involves exposing ambroxol to 1N HCl (acid hydrolysis) , 0.1M NaOH (alkali hydrolysis) , and 3% H2O2 (oxidative stress) at room temperature. Samples are analyzed at 0, 30, 60, and 90 minutes using UV spectrophotometry (306 nm). Ambroxol degrades most under acidic conditions (50–58% loss in 90 minutes), necessitating pH-stable formulations and protective excipients .

Q. What experimental designs are suitable for synthesizing this compound with high purity and scalability?

A five-step synthesis from methyl 2-aminobenzoate (bromination → reduction → oxidation → condensation → salification) achieves 54.6% yield with <0.1% impurities. Process optimization focuses on bromination efficiency (controlled temperature at 0–5°C) and reduction selectivity (NaBH4 in ethanol). Structural confirmation via <sup>1</sup>H-NMR and IR ensures compliance with pharmacopeial standards .

Methodological Considerations

Q. How do researchers validate simultaneous quantification of this compound with co-administered drugs like N-acetylcysteine?

RP-HPLC methods are validated per ICH guidelines, assessing linearity (5–25 µg/mL for ambroxol), precision (inter-day RSD <1.5%), and recovery (98–102%). Mobile phases combine 0.1% orthophosphoric acid and acetonitrile (70:30), with detection at 248 nm. System suitability parameters (e.g., tailing factor <2, theoretical plates >2000) ensure robustness .

Q. What pharmacokinetic parameters must be considered in bioequivalence studies of ambroxol formulations?

Single-dose crossover studies in healthy volunteers measure Cmax (170 ± 40 ng/mL), tmax (1.6–2.2 hours), and AUC0–24 (1131–1191 ng·h/mL). HPLC methods with LOD ≤3.94 µg/mL and LOQ ≤11.95 µg/mL are essential. Bioequivalence is confirmed if 90% confidence intervals for AUC and Cmax fall within 80–125% .

Ethical and Practical Challenges

Q. How can researchers address ethical concerns in clinical trials involving high-dose this compound?

Trials must adhere to ICH-GCP guidelines , emphasizing informed consent, dose escalation protocols (e.g., 90 mg vs. 120 mg), and monitoring myelosuppression risks. Preclinical safety data (e.g., no significant toxicity at 1 g/day) support high-dose feasibility, but RCTs should include stopping rules for adverse events (e.g., SpO2 <90%) .

Q. What statistical tools are critical for analyzing this compound’s synergistic effects with antibiotics like azithromycin?

Multivariate regression models adjust for confounders (e.g., age, baseline inflammation). Synergy is quantified via combination index (CI) , where CI <1 indicates potentiation. Mechanistic studies (e.g., cytokine profiling) validate anti-inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.